2-Aminofuran-3-carbonitrile
Overview
Description
2-Aminofuran-3-carbonitrile is a chemical compound that has been the subject of various synthetic methods and chemical studies. It is a versatile intermediate that can be used to synthesize a wide range of heterocyclic compounds, which are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 2-Aminofuran-3-carbonitrile derivatives has been achieved through different methods. One efficient method involves a cascade Stetter-γ-ketonitrile cyclization reaction catalyzed by N-heterocyclic carbenes, which allows the formation of 4,5-disubstituted 2-aminofuran-3-carbonitriles from aromatic aldehydes and acylidenemalononitriles under mild conditions . Another approach is the ultrasound-promoted one-pot synthesis in aqueous media, which is considered a 'green chemistry' method due to its use of water as a solvent and avoidance of transition metal or base catalysts .
Molecular Structure Analysis
The molecular structure of 2-Aminofuran-3-carbonitrile derivatives can be complex, with the potential for various substituents and functional groups. X-ray structure analysis has been used to determine the crystal structure of related compounds, such as 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, revealing monoclinic crystals stabilized by hydrogen bonds and π interactions .
Chemical Reactions Analysis
2-Aminofuran-3-carbonitrile and its derivatives undergo a variety of chemical reactions. For instance, 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles can be thermally aromatized to 2-aminofuran-3-carbonitriles, which can further react through photoxidative ring transformation or mild acidic hydrolysis to yield different heterocyclic structures . Additionally, reactions with α,β-unsaturated carbonyl compounds have been shown to produce Michael adducts and dihydrofuro[2,3-b]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Aminofuran-3-carbonitrile derivatives are influenced by their molecular structure. For example, the electronic transport properties of a diarylethene derivative of 2-aminofuran-3-carbonitrile have been studied, showing that it can act as an optical molecular switch with the ability to change conductivity states upon exposure to ultraviolet radiation or visible light . This highlights the potential of such compounds in the development of molecular electronics.
Scientific Research Applications
Synthesis Techniques
- 2-Aminofuran-3-carbonitriles can be synthesized through a cascade Stetter-γ-ketonitrile cyclization reaction, catalyzed by N-heterocyclic carbenes, offering moderate to high yields under mild conditions (Liu, Lei, Ma, & Hu, 2011).
- Another synthesis approach involves thermally aromatizing 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles to 2-aminofuran-3-carbonitriles, which can then undergo further transformations (Arán, Pérez, & Soto, 1984).
Chemical Transformations and Reactions
- 2-Aminofuran-3-carbonitriles react with triethylorthoformate or triethylorthoacetate to produce imidates, which can be further transformed into various compounds, highlighting its versatility in chemical synthesis (Shaker, 2006).
- They can also be transformed into 5, 6, 7, 8-tetrahydropyrimido[4, 5-b]-quinoline derivatives, showing potential in the creation of new chemical structures (Elkholy & Morsy, 2006).
Advanced Synthesis Methods
- Metal-free solvent/base-switchable synthesis of multisubstituted dihydrofurans and dihydrofuran-carbonitriles has been demonstrated, showcasing an environmentally friendly approach in the production of these compounds (Gore, Kuo, Garkhedkar, Chang, & Wang, 2020).
- The compound has been used in the electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile, highlighting its role in facilitating complex chemical processes (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).
Potential Applications in Medicine and Materials Science
- Studies on 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, a compound structurally related to 2-aminofuran-3-carbonitrile, have shown potential anti-tubercular properties, indicating a possible application in medicinal chemistry (Obu et al., 2021).
- The photovoltaic properties of certain derivatives have been explored for use in organic–inorganic photodiode fabrication, suggesting applications in materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).
Green Chemistry Applications
- 2-Aminofuran-3-carbonitrile derivatives have been synthesized using ultrasound in aqueous media, a method that aligns with the principles of green chemistry (Banitaba, Safari, & Khalili, 2013).
Safety And Hazards
properties
IUPAC Name |
2-aminofuran-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c6-3-4-1-2-8-5(4)7/h1-2H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFLBCQUEZKJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627776 | |
Record name | 2-Aminofuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminofuran-3-carbonitrile | |
CAS RN |
139370-56-2 | |
Record name | 2-Aminofuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-cyanofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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